1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
Description
The compound 1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one features a dihydropyridazinone core substituted with a methylsulfanylphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 4-(trifluoromethoxy)phenyl group. This structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (methylsulfanyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3S/c1-31-15-4-2-3-13(11-15)27-10-9-16(28)17(25-27)19-24-18(26-30-19)12-5-7-14(8-6-12)29-20(21,22)23/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIWXCWAQKUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using appropriate carboxylic acid derivatives and amines.
Addition of Pyrrolidin-1-ylsulfonyl Moiety: The pyrrolidin-1-ylsulfonyl group can be added through a sulfonylation reaction using sulfonyl chlorides and pyrrolidine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. It may exhibit biological activity such as enzyme inhibition or receptor binding.
Medicine
In medicine, N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide could be explored for its therapeutic potential in treating diseases. Its pharmacokinetics and pharmacodynamics would be key areas of study.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Signal Transduction Pathways: The compound could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydropyridazinone-Based Analogues
Compound from : 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one (CAS 318498-11-2) shares the dihydropyridazinone core but differs in substituents:
- Substituents : A pyridinyl group with chloro and trifluoromethyl groups replaces the oxadiazole ring.
- Impact : The chloro and trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects compared to the target compound’s oxadiazole-trifluoromethoxy system. This may reduce solubility but improve membrane permeability .
Oxadiazole-Containing Analogues
Compound from :
5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide features a sulfonyl-piperidine and trifluoromethylphenyl group.
- Key Differences : The sulfonyl group increases polarity compared to the methylsulfanyl group in the target compound. This could reduce metabolic stability due to susceptibility to enzymatic hydrolysis .
Compound from :
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7) includes a methoxyphenyl-oxadiazole system.
- Substituent Comparison : Methoxy (electron-donating) vs. trifluoromethoxy (electron-withdrawing) groups alter aromatic ring reactivity. The trifluoromethoxy group in the target compound may enhance binding to hydrophobic enzyme pockets .
Structural and Physicochemical Data Table
*Calculated based on analogous structures.
Key Research Findings
Lipophilicity : The methylsulfanyl group increases lipophilicity (clogP ~3.5) compared to sulfonyl-containing analogs (e.g., , clogP ~2.8), favoring blood-brain barrier penetration but possibly reducing aqueous solubility .
Metabolic Stability: The dihydropyridazinone core is prone to oxidation, but the trifluoromethoxy group may slow metabolic degradation compared to methoxy analogs .
Biological Activity
1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Compound Structure and Properties
The compound features a dihydropyridazinone core and an oxadiazole moiety , which are known for their pharmacological significance. The presence of the methylsulfanyl and trifluoromethoxy groups enhances its lipophilicity and may influence its interactions with biological targets.
Molecular Formula
- Chemical Formula : CHFNOS
- Molecular Weight : Approximately 417.40 g/mol
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
2. Anti-inflammatory Effects
The compound has been reported to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
3. Antioxidant Activity
Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The oxadiazole ring is known to target enzymes involved in metabolic pathways, while the dihydropyridazinone core may influence receptor binding.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the core structure significantly affect the biological activity:
- Methylsulfanyl Group : Enhances lipophilicity and bioavailability.
- Trifluoromethoxy Group : Increases potency against specific microbial strains.
- Oxadiazole Moiety : Contributes to enzyme inhibition and receptor modulation.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria compared to conventional antibiotics, indicating its potential as a lead compound for drug development.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers, supporting its use in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
